molecular formula C10H9F3O3 B6281001 2-methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid CAS No. 1549527-56-1

2-methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid

Cat. No. B6281001
CAS RN: 1549527-56-1
M. Wt: 234.2
InChI Key:
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Description

“2-methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid” is a chemical compound . It is also known as “®- (+)-α-Methoxy-α-trifluoromethylphenylacetic acid” and is commonly used as a derivatizing agent in Mosher ester analysis , an NMR-based method for determining the absolute configuration of the chiral carbon center in a secondary alcohol .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C10H9F3O3/c1-16-8 (9 (14)15)6-4-2-3-5-7 (6)10 (11,12)13/h2-5,8H,1H3, (H,14,15) and the Inchi key is VXDPCJPQYLKGFL-UHFFFAOYSA-N . The molecular weight of the compound is 234.17 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 234.17 . It is a powder at room temperature .

Safety and Hazards

The safety information for “2-methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

2-Methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid primarily targets the peroxisome proliferator-activated receptors (PPARs) . PPARs are nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis.

Mode of Action

The compound interacts with PPARs by binding to their ligand-binding domains. This binding induces a conformational change in the receptor, facilitating the recruitment of coactivators and the formation of a transcriptional complex. This complex then binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter regions of target genes, modulating their transcription .

Biochemical Pathways

The activation of PPARs by this compound affects several biochemical pathways, including:

These pathways collectively contribute to improved metabolic profiles and reduced inflammatory responses.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

These properties influence its bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, the activation of PPARs by this compound leads to the upregulation or downregulation of target genes. This results in:

These effects contribute to the compound’s potential therapeutic benefits in metabolic disorders and inflammatory conditions.

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as:

Biochemical Analysis

Biochemical Properties

2-Methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can alter the enzyme’s conformation and activity, leading to changes in metabolic flux and metabolite levels.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular responses. Additionally, it may impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to enzymes, leading to inhibition or activation of their catalytic activity . This binding may involve specific amino acid residues in the enzyme’s active site, resulting in conformational changes that affect the enzyme’s function. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . The compound may act as a substrate or inhibitor in specific enzymatic reactions, thereby affecting the overall metabolic network. These interactions can lead to changes in the concentration of metabolites and the flow of metabolic intermediates through different pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For example, localization to the mitochondria may influence energy production and metabolic processes, while localization to the nucleus may impact gene expression and transcriptional regulation.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-bromo-2-(2-(trifluoromethyl)phenyl)acetic acid", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of 2-bromo-2-(2-(trifluoromethyl)phenyl)acetic acid to 2-methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid", "a. Dissolve 2-bromo-2-(2-(trifluoromethyl)phenyl)acetic acid in methanol", "b. Add sodium hydroxide to the solution and heat to reflux for 4 hours", "c. Cool the solution and acidify with hydrochloric acid", "d. Extract the product with ethyl acetate and dry over sodium sulfate", "e. Concentrate the solution and purify the product by column chromatography", "Step 2: Conversion of 2-methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid to the sodium salt", "a. Dissolve the product in water", "b. Add sodium bicarbonate to the solution until the pH reaches 8-9", "c. Extract the product with ethyl acetate and dry over sodium sulfate", "d. Concentrate the solution and dry the product under vacuum", "Step 3: Conversion of the sodium salt to 2-methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid", "a. Dissolve the sodium salt in water", "b. Acidify the solution with hydrochloric acid", "c. Extract the product with ethyl acetate and dry over sodium sulfate", "d. Concentrate the solution and dry the product under vacuum", "The final product is 2-methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid." ] }

CAS RN

1549527-56-1

Molecular Formula

C10H9F3O3

Molecular Weight

234.2

Purity

95

Origin of Product

United States

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